molecular formula C21H29N3O B5601078 (3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine

(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine

Cat. No.: B5601078
M. Wt: 339.5 g/mol
InChI Key: YHFSCILEOJNCKM-INIZCTEOSA-N
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Description

(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine is a useful research compound. Its molecular formula is C21H29N3O and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.231062557 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoinitiators for Polymerization :N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, closely related to the compound , have been synthesized and used as one-component free radical photoinitiators. These derivatives are efficient in free radical photopolymerization under various LEDs and can be used in multi-component photoinitiating systems. Their application extends to the synthesis of interpenetrated polymer networks and 3D printing, showcasing their utility in advanced materials fabrication (Zhang et al., 2018).

  • Cytotoxic Activity for Cancer Research :Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structures similar to the compound of interest, have been found to possess potent cytotoxic properties. These compounds exhibit significant growth inhibitory properties against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells, highlighting their potential in cancer research and therapy (Deady et al., 2003).

  • Investigating Electronic Interactions in Dendrimers :Studies on poly(propylene amine) dendrimers functionalized with naphthyl units, similar in structure to the compound , have revealed significant insights into the ground and excited-state electronic interactions. These dendrimers have applications in understanding charge-transfer and exciplex excited states, which are crucial in the development of advanced materials and photophysical processes (Pina et al., 2004).

  • Polymer Solar Cells Applications :Derivatives such as [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, related to the compound , have been successfully applied as acceptor and cathode interfacial materials in polymer solar cells. These derivatives demonstrate the potential of amine-based fullerenes in organic solar cells, contributing to the development of more efficient solar energy technologies (Lv et al., 2014).

  • Fluorescent Materials for OLEDs :The synthesis of 1,8-naphthalimide derivatives, which share structural features with the compound , has been researched for their application in organic light-emitting diodes (OLEDs). These materials emit standard-red fluorescence and demonstrate potential as light-emitting materials in OLED technology (Luo et al., 2015).

  • Chromogenic Sensing of Metal Cations and Anions :Naphthoquinone derivatives, structurally similar to the compound , have been studied as chromogenic chemosensors for metal cations and anions. These compounds exhibit significant changes in absorption and fluorescence in the presence of various metal ions, highlighting their potential in the development of sensitive chemical sensors (Ros-Lis et al., 2006).

Properties

IUPAC Name

[(3S)-3-(dimethylamino)azepan-1-yl]-[4-(dimethylamino)naphthalen-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-22(2)16-9-7-8-14-24(15-16)21(25)19-12-13-20(23(3)4)18-11-6-5-10-17(18)19/h5-6,10-13,16H,7-9,14-15H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFSCILEOJNCKM-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)C2=CC=C(C3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC=C(C3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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